molecular formula C12H14N4O2S B1681191 Sulfisomidin CAS No. 515-64-0

Sulfisomidin

Cat. No. B1681191
CAS RN: 515-64-0
M. Wt: 278.33 g/mol
InChI Key: YZMCKZRAOLZXAZ-UHFFFAOYSA-N
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Description

Sulfisomidin, also known as Sulfaisodimidine, is a sulfonamide antibacterial . It consists of a pyrimidine having methyl substituents at the 2- and 6-positions and a 4-aminobenzenesulfonamido group at the 4-position . It has a role as an anti-infective agent . It is functionally related to a sulfanilamide .


Synthesis Analysis

While specific synthesis methods for Sulfisomidin were not found, sulfonamides, the class of compounds to which Sulfisomidin belongs, have been synthesized from sulfur(II), sulfur(IV), and sulfur(VI) reagents .


Molecular Structure Analysis

The molecular formula of Sulfisomidin is C12H14N4O2S . It has a molecular weight of 278.33 g/mol .


Chemical Reactions Analysis

Sulfisomidin belongs to the class of sulfonamides, which are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group .


Physical And Chemical Properties Analysis

Sulfisomidin is a member of pyrimidines, a sulfonamide, and a sulfonamide antibiotic . Its molecular weight is 278.33 g/mol .

Scientific Research Applications

Sulfite Biosensing and Analytical Methods

Sulfite, a compound closely related to sulfisomidin in its preservative and antimicrobial roles, has seen extensive study in biosensing and analytical methodologies. Pundir and Rawal (2013) reviewed convenient and reproducible analytical methods for sulfite determination, emphasizing biosensors based on sulfite oxidase. These biosensors are utilized for measuring sulfite in food, beverages, and water, demonstrating their applicability in ensuring food safety and environmental monitoring (Pundir & Rawal, 2013).

Sulfite and Stress on Biological Systems

Research has explored the impact of sulfite on biological systems, particularly under conditions of stress. Derin et al. (2006) studied the effect of sulfite and chronic restraint stress on brain lipid peroxidation and antioxidant enzyme activities, revealing the pro-oxidant activity of restraint stress and its enhancement of brain lipid peroxidation through sulfite ingestion (Derin et al., 2006).

Mechanisms of Sulfite Cytotoxicity

Niknahad and O'Brien (2008) investigated sulfite cytotoxicity in isolated rat hepatocytes, highlighting the role of reactive oxygen species (ROS) formation and oxidative stress in sulfite-induced cell death. This study underscores the toxicological aspects of sulfite, relevant to both environmental exposure and dietary intake (Niknahad & O'Brien, 2008).

Sulfite Oxidase Activity and Structural Insights

Significant advances have been made in understanding the enzyme sulfite oxidase, which is crucial for the metabolism of sulfisomidin-related compounds. Reschke et al. (2013) provided insights into the active site structure and function of human sulfite oxidase, contributing to our understanding of how these enzymes detoxify sulfite compounds (Reschke et al., 2013).

Environmental and Biological Monitoring

Sharma et al. (2006) and Kappler and Dahl (2001) have contributed to our understanding of the environmental and biological significance of sulfite, from its role in water treatment to its metabolism in prokaryotic organisms. These studies highlight the importance of sulfite and related compounds in various ecological and physiological processes, offering potential applications in environmental monitoring and biotechnological innovations (Sharma et al., 2006), (Kappler & Dahl, 2001).

Safety And Hazards

Sulfisomidin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Sulfisomidin has been used in the treatment, control, prevention, and improvement of conditions and symptoms such as lower urinary tract infections, meningococcal meningitis, streptococcal pharyngitis, gum infection, and bacillary dysentery .

properties

IUPAC Name

4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMCKZRAOLZXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046390
Record name Sulfisomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfisomidine

CAS RN

515-64-0
Record name Sulfisomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfisomidine [INN:BAN:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfaisodimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13283
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Record name Sulfisomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfisomidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460
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Record name SULFISOMIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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